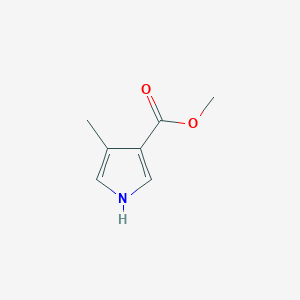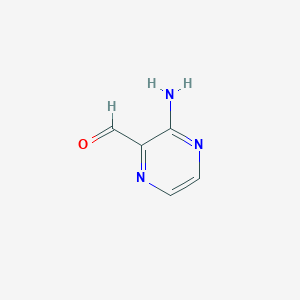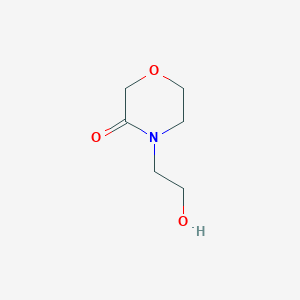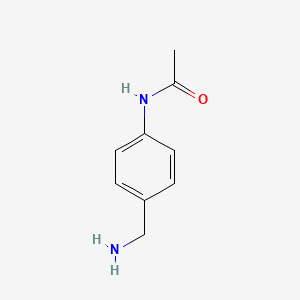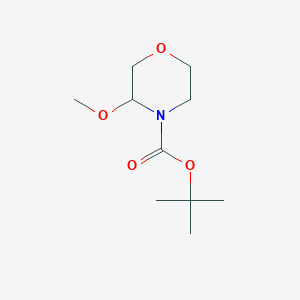![molecular formula C8H11N3OS B1283548 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone CAS No. 124458-11-3](/img/structure/B1283548.png)
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone
Übersicht
Beschreibung
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone, or 2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl ethanone, is a heterocyclic compound derived from the thiazole ring. It is commonly used in scientific research as a synthetic intermediate and has been studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound has been used as a starting material for synthesizing heterocyclic compounds with potential antiviral activities. These synthesized compounds were evaluated for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, highlighting their potential in antiviral research (Attaby et al., 2006).
It serves as a precursor in microwave-assisted syntheses, leading to various derivatives with potential applications in chemical and pharmaceutical research (Ankati & Biehl, 2010).
The compound is instrumental in synthesizing new derivatives like thiadiazoles, pyranones, and polysubstituted benzenes, which are then tested for their effectiveness against tuberculosis based on molecular docking studies (Abdelall, 2014).
Antimicrobial and Antifungal Activities
Derivatives synthesized from this compound have shown significant antimicrobial and antifungal activities. This is crucial in the development of new therapeutic agents (Salimon et al., 2011).
The synthesis of derivatives like bromo-3-methylthiazolo[3,2-a]benzimidazoles from this compound has led to the discovery of compounds with potent immunosuppressive and immunostimulating effects on immune cells, suggesting their potential in immune-related therapies (Abdel‐Aziz et al., 2011).
Application in Synthesis of Novel Compounds
It has been used in the synthesis of novel compounds like thiazolo[3,2-a]pyrido[2,3-d]pyrimidinones and isoxazolo[5′,4′:4,5]thiazolo[3,2-a]pyrido[2,3-d]pyrimidinones, which have potential applications in the development of new pharmaceutical agents (El-Gazzar et al., 2002).
The compound has been integral in synthesizing colored conversion products with protein tyrosine phosphatase inhibitory activity, which is significant in studying and developing treatments for diseases involving protein tyrosine phosphatases (Breinholt et al., 2001).
Eigenschaften
IUPAC Name |
1-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5(12)11-3-2-6-7(4-11)13-8(9)10-6/h2-4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPABBLKLMLVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567001 | |
| Record name | 1-(2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone | |
CAS RN |
124458-11-3 | |
| Record name | 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)


